molecular formula C16H22N2O6 B13224118 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

Cat. No.: B13224118
M. Wt: 338.36 g/mol
InChI Key: PVWIEUSGCGARCC-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while deprotection of the Boc group yields the free amine.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid involves the protection of the amine group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which allows for additional functionalization and modification. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H22N2O6/c1-15(2,3)24-14(21)17-12(16(4,5)13(19)20)10-8-6-7-9-11(10)18(22)23/h6-9,12H,1-5H3,(H,17,21)(H,19,20)

InChI Key

PVWIEUSGCGARCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C)(C)C(=O)O

Origin of Product

United States

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